
Sildenafil-d3
Vue d'ensemble
Description
Sildénafil-d3 est un analogue du Sildénafil marqué au deutérium, un inhibiteur bien connu de la phosphodiestérase de type 5 (PDE5). Le marquage au deutérium implique la substitution d'atomes d'hydrogène par du deutérium, un isotope stable de l'hydrogène. Cette modification est principalement utilisée en recherche scientifique pour étudier la pharmacocinétique et les voies métaboliques du Sildénafil sans modifier ses propriétés pharmacologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Sildénafil-d3 implique généralement l'incorporation d'atomes de deutérium dans la structure moléculaire du Sildénafil. Cela peut être réalisé par diverses voies de synthèse, notamment :
Réactions d'échange de deutérium : Cette méthode implique le remplacement d'atomes d'hydrogène par du deutérium en présence d'une source de deutérium telle que l'oxyde de deutérium (D2O) ou des solvants deutérés.
Réactifs deutérés : L'utilisation de réactifs deutérés dans le processus de synthèse peut introduire des atomes de deutérium à des positions spécifiques dans la molécule.
Méthodes de production industrielle
La production industrielle du Sildénafil-d3 suit des principes similaires mais à plus grande échelle. Le processus implique :
Sélection de précurseurs deutérés : Utilisation de précurseurs deutérés disponibles dans le commerce pour rationaliser la synthèse.
Optimisation des conditions de réaction : Assurer un rendement élevé et une pureté élevée en optimisant les conditions de réaction telles que la température, la pression et le choix du solvant.
Purification : Utilisation de techniques telles que la chromatographie pour purifier le produit final et obtenir la pureté isotopique souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Le Sildénafil-d3 subit diverses réactions chimiques similaires à son homologue non deutéré, notamment :
Oxydation : Le Sildénafil-d3 peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Des réactions de substitution nucléophile peuvent se produire à des positions spécifiques dans la molécule.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène (H2O2), acide m-chloroperbenzoïque (m-CPBA).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4).
Nucléophiles : Halogénures, amines et thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les amines et les dérivés substitués du Sildénafil-d3.
Applications de la recherche scientifique
Le Sildénafil-d3 est largement utilisé en recherche scientifique en raison de son marquage au deutérium, qui présente plusieurs avantages :
Études pharmacocinétiques : Utilisé comme étalon interne en spectrométrie de masse pour étudier l'absorption, la distribution, le métabolisme et l'excrétion (ADME) du Sildénafil.
Analyse des voies métaboliques : Aide à identifier et à quantifier les métabolites dans les échantillons biologiques.
Études d'interaction médicamenteuse : Utilisé pour étudier les interactions médicamenteuses potentielles en suivant le devenir métabolique du Sildénafil en présence d'autres composés.
Recherche biologique : Employé dans des études relatives aux maladies cardiovasculaires, à la dysfonction érectile et à l'hypertension artérielle pulmonaire.
Mécanisme d'action
Le Sildénafil-d3, comme le Sildénafil, exerce ses effets en inhibant la phosphodiestérase de type 5 (PDE5). Cette inhibition entraîne une augmentation des niveaux de monophosphate de guanosine cyclique (GMPc), ce qui entraîne la relaxation des cellules musculaires lisses et la vasodilatation. Les principales cibles moléculaires et les voies impliquées comprennent :
Enzyme PDE5 : L'inhibition de la PDE5 empêche la dégradation du GMPc.
Voie du GMPc : Des niveaux élevés de GMPc conduisent à l'activation de la protéine kinase G (PKG), qui favorise la relaxation des muscles lisses.
Applications De Recherche Scientifique
Pharmacokinetic Studies
Overview : Sildenafil-d3 serves as an internal standard in pharmacokinetic studies to quantify sildenafil levels. The incorporation of deuterium enhances detection accuracy during mass spectrometric analysis.
Key Findings :
- Metabolism Tracking : Research utilizing this compound has shown that it can help elucidate the metabolic pathways of sildenafil, particularly its interactions with cytochrome P450 enzymes (CYP3A4 and CYP2C9) which are crucial for drug metabolism.
- Differentiation from Non-Deuterated Forms : Its isotopic profile enables researchers to differentiate between deuterated and non-deuterated forms, providing clearer insights into pharmacokinetics.
Treatment of Erectile Dysfunction (ED)
Application Summary : this compound is used in clinical studies to assess its efficacy in treating erectile dysfunction, often in combination with other compounds like Vitamin D3.
Case Study : A study compared the effects of sildenafil alone versus sildenafil combined with Vitamin D3 on erectile function. Results indicated that the combination significantly improved International Index of Erectile Function (IIEF-5) scores compared to sildenafil alone .
Treatment Group | Effective Rate (%) | IIEF-5 Score Improvement |
---|---|---|
Sildenafil + Vitamin D3 | 87.50 | Significant improvement |
Sildenafil alone | 68.83 | Moderate improvement |
Pulmonary Arterial Hypertension (PAH)
Overview : this compound has been explored for its potential in treating pulmonary arterial hypertension by inhibiting phosphodiesterase type 5 (PDE5), leading to vasodilation.
Mechanism :
- Vasodilation : By inhibiting PDE5, this compound promotes relaxation of blood vessels in the lungs, improving blood flow and reducing heart workload.
Neurological Applications
Research Insights : Studies indicate that this compound may play a role in neuroprotection and antinociception, potentially aiding conditions involving pain modulation and neuronal protection.
- cGMP Pathway Activation : The compound influences physiological processes through the activation of cGMP-dependent pathways, which are vital for various cellular functions.
Off-Label Uses
This compound is also used off-label for treating sexual dysfunction induced by selective serotonin reuptake inhibitors (SSRIs). It has been shown to alleviate sexual side effects associated with SSRIs, offering a therapeutic option for affected patients.
Mécanisme D'action
Sildenafil-d3, like Sildenafil, exerts its effects by inhibiting phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and vasodilation. The primary molecular targets and pathways involved include:
PDE5 Enzyme: Inhibition of PDE5 prevents the breakdown of cGMP.
cGMP Pathway: Elevated cGMP levels lead to the activation of protein kinase G (PKG), which promotes smooth muscle relaxation.
Comparaison Avec Des Composés Similaires
Le Sildénafil-d3 est unique en raison de son marquage au deutérium, qui le distingue des autres composés similaires. Certains composés similaires comprennent :
Sildénafil : La version non deutérée, largement utilisée pour traiter la dysfonction érectile et l'hypertension artérielle pulmonaire.
Vardénafil : Un autre inhibiteur de la PDE5 ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Tadalafil : Un inhibiteur de la PDE5 ayant une demi-vie plus longue, utilisé pour des indications similaires à celles du Sildénafil.
L'unicité du Sildénafil-d3 réside dans son application en recherche, fournissant des informations sur la pharmacocinétique et le métabolisme du Sildénafil sans modifier ses effets pharmacologiques.
Activité Biologique
Sildenafil-d3, a deuterated analog of sildenafil, is primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention not only for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension but also for its broader biological activities, including neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of approximately 445.6 g/mol. The incorporation of deuterium enhances the stability and allows for precise quantification in analytical studies, making it a valuable tool in pharmacokinetic research.
This compound functions primarily by inhibiting PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This elevation promotes vasodilation and enhances blood flow to various tissues, including the penis, thereby facilitating erectile function. The mechanism also extends to other physiological processes:
- Neuroprotection : this compound has been implicated in neuroprotective effects through cGMP-mediated pathways.
- Antinociception : It may alleviate pain by modulating pain pathways via cGMP signaling.
1. Treatment of Erectile Dysfunction
This compound exhibits similar efficacy to sildenafil in treating erectile dysfunction (ED). By enhancing blood flow during sexual stimulation, it provides a pharmacological solution for men experiencing ED, particularly those with underlying conditions affecting vascular health.
2. Pulmonary Arterial Hypertension
The compound is also prescribed for pulmonary arterial hypertension (PAH). Studies have shown that this compound effectively reduces pulmonary arterial pressure and improves exercise capacity in patients with PAH, making it a crucial therapeutic agent in this field .
Research Findings and Case Studies
Recent meta-analyses have highlighted the effectiveness of this compound in various clinical settings:
- Pulmonary and Cardiovascular Diseases : A comprehensive review reported significant reductions in arterial pressure among patients treated with sildenafil, alongside improvements in exercise performance metrics such as the six-minute walk distance .
- Pregnancy Complications : In pregnant women with fetal growth restrictions, sildenafil has been shown to improve neonatal outcomes by increasing birth weights and optimizing uteroplacental blood flow .
Table 1: Summary of Clinical Findings
Pharmacokinetics and Drug Interactions
This compound serves as an internal standard in pharmacokinetic studies due to its unique isotopic signature. It allows researchers to trace the metabolism and distribution of sildenafil more accurately. Notably, studies have indicated that this compound interacts with cytochrome P450 enzymes (CYP3A4 and CYP2C9), which are crucial for drug metabolism. Understanding these interactions is essential for predicting potential drug-drug interactions that could impact therapeutic efficacy.
Comparative Analysis with Other PDE5 Inhibitors
This compound can be compared with other PDE5 inhibitors such as tadalafil, vardenafil, and avanafil. The following table summarizes their characteristics:
Table 2: Comparison of PDE5 Inhibitors
Compound | Primary Use | Unique Feature |
---|---|---|
Sildenafil | Erectile dysfunction | Established safety profile |
Tadalafil | Erectile dysfunction | Longer half-life |
Vardenafil | Erectile dysfunction | More potent than sildenafil |
Avanafil | Erectile dysfunction | Faster onset of action |
This compound | Research applications | Isotopic labeling for analytical precision |
Q & A
Basic Research Questions
Q. What methodologies are recommended for using Sildenafil-d3 as an internal standard in pharmacokinetic studies?
this compound is commonly employed as a deuterated internal standard in mass spectrometry due to its structural similarity to Sildenafil. Key steps include:
- Sample Preparation : Spike biological matrices (e.g., plasma, urine) with this compound at a fixed concentration to correct for matrix effects .
- Detection : Use LC-MS/MS with multiple reaction monitoring (MRM) to differentiate this compound (m/z 483.3 → 313.2) from endogenous Sildenafil (m/z 475.3 → 100.1) .
- Validation : Conduct linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) tests per FDA bioanalytical guidelines .
Q. How should researchers select appropriate detection techniques for this compound in complex matrices?
- HPLC-UV : Suitable for high-concentration samples but lacks sensitivity for trace analysis (LOD: ~50 ng/mL) .
- LC-MS/MS : Preferred for low-abundance quantification (LOD: ~0.1 ng/mL) due to isotopic resolution and reduced background interference .
- Cross-Validation : Compare results across platforms to identify method-specific biases (e.g., ion suppression in MS) .
Q. What statistical approaches are critical for validating this compound assay reproducibility?
- Bland-Altman Plots : Assess agreement between duplicate measurements .
- ANOVA : Evaluate inter-day and intra-day variability across batches .
- Power Analysis : Ensure sample sizes (e.g., n ≥ 6) meet sensitivity thresholds for detecting pharmacokinetic differences .
Advanced Research Questions
Q. How can researchers optimize deuterium substitution in this compound to minimize isotopic interference?
- Synthetic Design : Prioritize deuteration at metabolically stable sites (e.g., methyl groups) to avoid isotopic exchange in vivo .
- Stability Testing : Incubate this compound in simulated biological fluids (pH 1.2–7.4) and monitor deuterium retention via NMR or high-resolution MS .
- Cross-Reactivity Screening : Validate antibody-based assays (e.g., ELISA) to ensure deuterated analogs do not compromise specificity .
Q. What strategies resolve discrepancies in this compound quantification across mass spectrometry platforms?
- Calibration Harmonization : Use a shared reference standard (e.g., NIST-traceable this compound) to align instrument responses .
- Matrix-Matched Standards : Prepare calibration curves in the same biological matrix as study samples to correct for ion suppression/enhancement .
- Data Normalization : Apply internal standard-adjusted peak area ratios to mitigate inter-instrument variability .
Q. How should researchers design crossover studies to assess this compound’s role in metabolic pathway analysis?
- Dosing Protocol : Administer Sildenafil and this compound simultaneously to parallel cohorts, ensuring identical pharmacokinetic sampling intervals .
- Metabolite Profiling : Use high-resolution MS to track deuterium-labeled vs. unlabeled metabolites (e.g., desmethyl-Sildenafil) .
- Ethical Considerations : Include exclusion criteria for hepatic/renal impairment to minimize confounding metabolic variability .
Q. Data Contradiction and Interpretation
Q. How to address conflicting results in this compound stability studies under varying pH conditions?
- Root-Cause Analysis : Replicate experiments with controlled temperature (±0.5°C) and validated pH meters to rule out procedural errors .
- Multivariate Regression : Identify pH-dependent degradation pathways (e.g., hydrolysis at pH >8) using Arrhenius modeling .
- Peer Review : Engage analytical chemists and pharmacologists to reconcile discrepancies between in vitro and in vivo stability data .
Q. What methodologies validate this compound’s absence of pharmacokinetic interaction with co-administered drugs?
- Inhibition/Induction Assays : Use human hepatocytes or CYP450 isoforms (e.g., CYP3A4) to assess metabolic interference .
- Population PK Modeling : Simulate this compound clearance rates in virtual cohorts with polypharmacy profiles .
- Blinding Protocols : Ensure analysts are blinded to treatment groups during data processing to avoid bias .
Q. Tables: Key Methodological Comparisons
Parameter | HPLC-UV | LC-MS/MS |
---|---|---|
LOD (ng/mL) | 50 | 0.1 |
Matrix Tolerance | Low (plasma) | High (serum, urine) |
Isotopic Resolution | No | Yes |
Cost per Sample (USD) | 15 | 45 |
Adapted from . |
Propriétés
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649151 | |
Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126745-90-1 | |
Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.